

In-Depth Technical Guide: DU-717 and its Structural Analogs

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Compound of Interest

Compound Name: **DU717**

Cat. No.: **B1223084**

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A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

DU-717, chemically identified as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, is a notable antihypertensive agent belonging to the benzothiadiazine class. Unlike many of its counterparts, such as hydrochlorothiazide, DU-717 exhibits a unique pharmacological profile characterized by a sustained hypotensive effect without concurrent diuretic or hyperglycemic actions. This distinction suggests a mechanism of action divergent from typical thiazide diuretics, making it a molecule of significant interest for the development of novel cardiovascular therapies. This guide provides a detailed examination of DU-717, its known experimental data, and the broader context of its structural class, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Core Compound Profile: DU-717

DU-717 is a synthetic derivative of 1,2,4-benzothiadiazine 1,1-dioxide. Its chemical structure is distinguished by a chloro-substituent at the 7th position and a methylpiperazinyl group at the 3rd position of the benzothiadiazine core.

Identifier	Value
IUPAC Name	7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide
Synonyms	DU-717, DU 717
CAS Number	59943-31-6
Molecular Formula	C ₁₂ H ₁₅ ClN ₄ O ₂ S
Molecular Weight	314.8 g/mol
Class	Benzothiadiazine; Antihypertensive Agent

Pharmacological Data and Experimental Protocols

The primary pharmacological activity of DU-717 is its ability to lower blood pressure. Key preclinical studies have been conducted in spontaneously hypertensive rats (SHR), a standard model for human essential hypertension.

In Vivo Antihypertensive Efficacy

Pharmacological investigations have demonstrated that DU-717 possesses potent and long-lasting antihypertensive effects when administered orally to spontaneously hypertensive rats. A notable study highlighted that this compound exerts its effect in a manner similar to hydrochlorothiazide but is devoid of the diuretic and hyperglycemic side effects commonly associated with thiazide diuretics.

Table 1: Antihypertensive Effect of DU-717 in Spontaneously Hypertensive Rats (SHR)

Dose (Oral)	Animal Model	Observed Effect	Key Finding
10 mg/kg	SHR	Sustained reduction in blood pressure	Effective antihypertensive dose
100 mg/kg/day	SHRSP	EEG recording studies	CNS penetration and activity

Experimental Protocols

Protocol 1: Determination of DU-717 in Plasma

A gas chromatographic method has been established for the quantitative analysis of DU-717 in plasma samples. This method is crucial for pharmacokinetic studies.

- Instrumentation: Gas chromatograph equipped with an electron-capture detector.
- Sample Preparation: Extraction of DU-717 from plasma using an appropriate organic solvent.
- Concentration Range: The method is accurate for concentrations ranging from 10 to 150 ng/mL.
- Limit of Detection: The minimum detectable concentration is 1 ng/mL.
- Precision: The relative standard deviation is 6.2%.

Protocol 2: In Vivo Antihypertensive Study in Rats

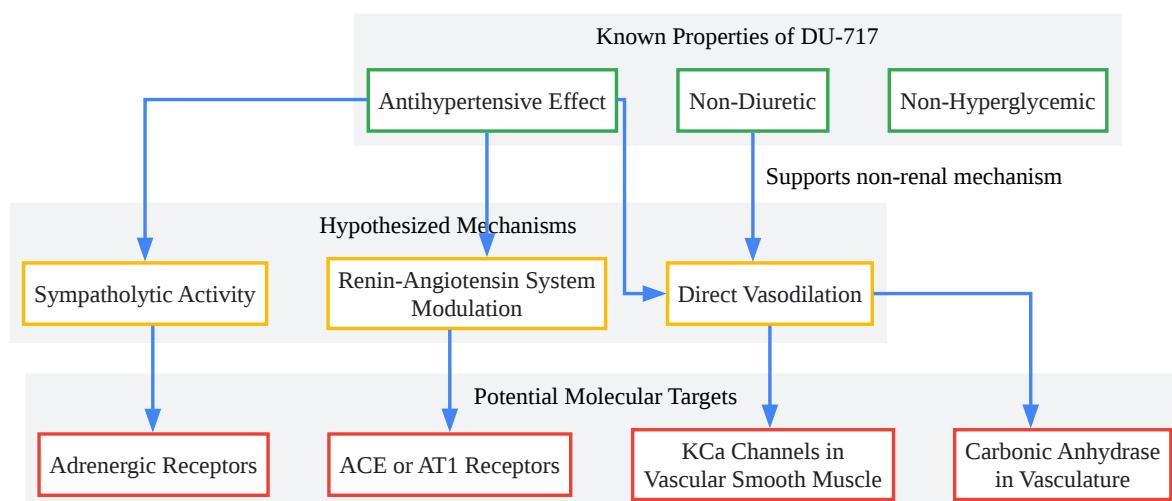
- Animal Model: Spontaneously Hypertensive Rats (SHR) or Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).
- Drug Administration: Single oral administration of DU-717 (e.g., 10 mg/kg).
- Blood Pressure Measurement: Monitoring of systolic and diastolic blood pressure at various time points post-administration using tail-cuff plethysmography or telemetry.
- Data Analysis: Comparison of blood pressure readings between DU-717 treated groups and vehicle-treated control groups.

Mechanism of Action and Signaling Pathways

The exact molecular mechanism of DU-717's antihypertensive action remains to be fully elucidated. However, its distinction from diuretic benzothiadiazines provides critical clues. While typical thiazides act by inhibiting the Na^+/Cl^- symporter in the distal convoluted tubule of the kidney, DU-717's non-diuretic nature implies a different target.

The antihypertensive effect of some benzothiadiazines may be mediated through direct vasodilation. This can occur via several potential pathways, including the activation of calcium-activated potassium channels (K_{Ca}) in vascular smooth muscle cells or the inhibition of carbonic anhydrases in vascular tissue.

Below is a logical workflow diagram illustrating the investigative path to determine DU-717's mechanism of action, starting from its known properties.



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